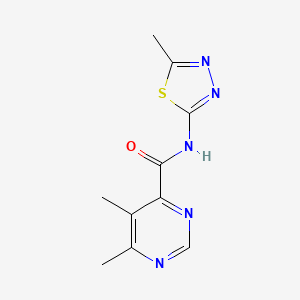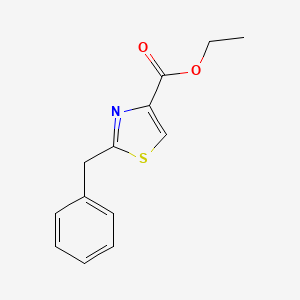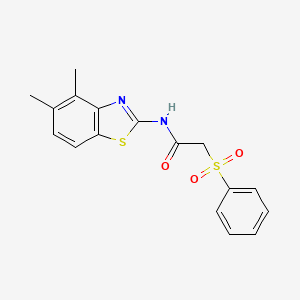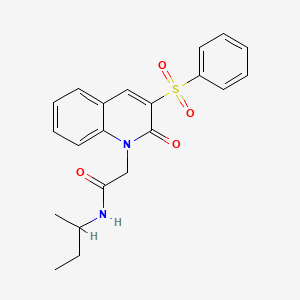
5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, also known as DMTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, preventing the elongation of the polypeptide chain. This results in the inhibition of protein synthesis, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has potential applications in the treatment of various types of cancer. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease, and has potential applications in the treatment of neurodegenerative diseases. In addition, this compound has been shown to modulate the immune response, and has potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of protein synthesis, and has been shown to have low toxicity in animal models. In addition, this compound has been shown to have good bioavailability, and can be administered orally or intravenously. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. One potential area of research is the development of new synthesis methods for this compound, which could improve the yield and purity of the compound. Another area of research is the identification of new potential applications for this compound, such as in the treatment of other types of cancer or neurodegenerative diseases. In addition, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new and more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4,5-dimethylpyrimidine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid chloride. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been optimized and improved upon in recent years, resulting in higher yields and purity of this compound.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response, and has potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-5-6(2)11-4-12-8(5)9(16)13-10-15-14-7(3)17-10/h4H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXIIIJCYDPCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2652424.png)

![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)
![5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2652430.png)

![Ethyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2652433.png)
![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)


![2-[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2652440.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2652444.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)
